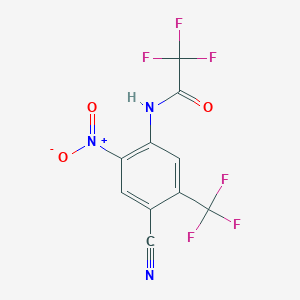

4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide

Description

This compound is a nitro-substituted acetanilide derivative featuring cyano and trifluoromethyl groups on a benzene ring.

Properties

IUPAC Name |

N-[4-cyano-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F6N3O3/c11-9(12,13)5-2-6(18-8(20)10(14,15)16)7(19(21)22)1-4(5)3-17/h1-2H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQNVDPHTGCHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])NC(=O)C(F)(F)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via Oxime Dehydration (Preferred Industrial Method)

- Starting Material: 2-nitro-4-trifluoromethylbenzaldehyde

- Step 1: Reaction with hydroxylamine hydrochloride in aqueous medium to form 2-nitro-4-trifluoromethylbenzaldehyde oxime.

- Step 2: Dehydration of the oxime to the nitrile using acetic anhydride and a nickel composite catalyst (prepared from nickel acetate and Raney nickel).

- Conditions:

- Solvent for dehydration: Acetonitrile

- Temperature: 70–120 °C (typically 85 °C)

- Reaction time: ~2 hours reflux

- Catalyst Ratio: Nickel acetate to Raney nickel weight ratio between 0.5 and 2:1

- Yields and Purity:

- Yield: ~82% for nitrile formation

- Purity: 98.2% (GC/MS)

- Melting point: 42–44 °C

This method is advantageous due to mild reaction conditions, high selectivity, and industrial scalability with relatively inexpensive catalysts and safer reagents compared to cyanide-based methods.

Alternative Cyanidation Methods (Less Preferred)

- Direct Cyanidation: Using 2-nitro-4-trifluoromethylchlorobenzene with metal cyanides (NaCN, KCN, CuCN).

- Disadvantages: Low selectivity, toxic reagents, operator safety risks, and high equipment demands.

- Palladium-Catalyzed Cyanidation: Using potassium ferrocyanide and palladium catalysts.

Advanced Functionalization: Defluorinative Arylation of Trifluoroacetamides

Recent research has explored the activation of the trifluoroacetamide moiety to enable further substitution on the aromatic ring, which is relevant for synthesizing highly functionalized derivatives like this compound.

Mechanochemical Defluorinative Arylation

- Catalyst System: Nickel catalysts (NiBr2, NiI2) with additives such as Dy2O3 (dysprosium oxide) to activate C(sp3)–F bonds.

- Reaction Conditions:

- Mechanochemical milling (solvent-free or minimal solvent)

- Use of arylboronic acids, diaryliodonium salts, or sulfonium salts as aryl sources

- Outcomes:

- High yields (up to 86%) of substituted aromatic amides

- Enhanced functional group tolerance compared to organolithium or Grignard reagents

- Significance: This method provides a versatile and scalable approach to synthesize aromatic amides with trifluoromethyl and other substituents, potentially applicable to the target compound.

Summary Table of Preparation Methods

| Step/Method | Starting Material(s) | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxime formation and dehydration to nitrile | 2-nitro-4-trifluoromethylbenzaldehyde + hydroxylamine hydrochloride | Nickel acetate + Raney nickel, acetic anhydride, acetonitrile, 85 °C, 2 h reflux | 82 | Mild, industrially feasible, high purity |

| Direct cyanidation with metal cyanides | 2-nitro-4-trifluoromethylchlorobenzene + KCN/NaCN/CuCN | Metal cyanides, nucleophilic substitution | Variable | Toxic reagents, low selectivity, safety risks |

| Palladium-catalyzed cyanidation | 2-nitro-4-trifluoromethylchlorobenzene + potassium ferrocyanide | Pd catalyst | Moderate | High catalyst cost, less suitable for scale |

| Electrophilic fluorination and acylation | 4-trifluoromethylacetanilide + fluorinating agents | Fluoroxytrifluoromethane or bis-(fluoroxy)-difluoromethane | Not specified | Protecting group strategy, selective fluorination |

| Mechanochemical defluorinative arylation | Trifluoroacetamides + arylboronic acids or iodonium salts | NiBr2/NiI2 + Dy2O3, mechanomilling | Up to 86 | High functional group tolerance, scalable |

Research Findings and Practical Considerations

- The oxime dehydration route for nitrile synthesis is preferred industrially due to its safety, cost-effectiveness, and high purity of product. The use of a nickel composite catalyst is a key innovation that improves selectivity and yield while enabling catalyst recovery.

- Direct cyanidation methods , while straightforward, pose significant safety and environmental hazards and are generally avoided in large-scale production.

- The electrophilic fluorination approach allows selective modification of acetanilide derivatives, facilitating the introduction of trifluoroacetamide groups with controlled substitution patterns.

- The mechanochemical defluorinative arylation represents a cutting-edge method to functionalize trifluoroacetamides, enabling the synthesis of complex aromatic amides with trifluoromethyl groups under mild, solvent-minimized conditions. This method is notable for its scalability and broad substrate scope.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The cyano, nitro, and trifluoromethyl groups can participate in various binding interactions, influencing the compound’s biological activity and efficacy. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | CAS | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 5-Amino-2-cyanobenzotrifluoride | 654-70-6 | C₈H₅F₃N₂ | Amino (–NH₂), cyano (–CN), trifluoromethyl |

| 5-Cyano-2-nitro-4-(trifluoromethyl)benzoic acid | 1806329-74-7 | C₉H₃F₃N₂O₄ | Cyano, nitro (–NO₂), trifluoromethyl, carboxylic acid |

| 4-Amino-2-(trifluoromethyl)acetanilide | 134514-34-4 | C₉H₉F₃N₂O | Acetanilide (amide), amino, trifluoromethyl |

| 2-Fluoro-5-(trifluoromethyl)aniline | 535-52-4 | C₇H₅F₄N | Amino, fluoro (–F), trifluoromethyl |

| Target Compound (Inferred) | N/A | Likely C₁₀H₅F₆N₃O₃ | Cyano, nitro, trifluoromethyl, acetanilide |

Key Observations :

- Electron-withdrawing groups: The target compound combines nitro and cyano groups, which are stronger electron-withdrawing groups compared to amino or fluoro substituents in analogs. This may reduce reactivity in electrophilic substitutions but enhance thermal stability .

- Acetanilide backbone : Unlike the benzoic acid derivative () or simple aniline (), the acetanilide group introduces an amide bond, which could improve solubility in polar aprotic solvents and serve as a protective group in synthesis .

Research Findings and Trends

- Synthetic Utility: Nitro and cyano groups in the target compound may facilitate regioselective reactions, as seen in ’s benzoic acid derivative, which is used in multi-step syntheses .

- Safety Protocols : Analogs like 2-Fluoro-5-(trifluoromethyl)aniline () require rigorous ventilation due to volatility, suggesting similar precautions for the target compound’s nitro group .

Biological Activity

4-Cyano-2-nitro-5-(trifluoromethyl)trifluoroacetanilide, with the chemical formula CHFNO and CAS number 1155800-48-8, is a compound characterized by its cyano, nitro, and trifluoromethyl groups. These functional groups contribute significantly to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 327.14 g/mol |

| Molecular Formula | CHFNO |

| IUPAC Name | N-[4-cyano-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |

| InChI Key | GCQNVDPHTGCHNR-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The cyano, nitro, and trifluoromethyl groups can facilitate binding interactions with enzymes or receptors, potentially leading to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of specific receptors, influencing cellular signaling pathways.

- Cellular Interference : The compound may disrupt normal cellular processes, impacting cell viability and function.

Case Studies

- Anticancer Activity : In vitro studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

- Antimicrobial Properties : Research has indicated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes may be a contributing factor.

- Anti-inflammatory Effects : Preliminary studies have shown that this compound can reduce inflammation markers in cell cultures, suggesting its potential use in treating inflammatory diseases.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Cytotoxicity Assays : IC50 values for various cancer cell lines have been reported in the range of 10-30 µM, indicating moderate potency.

- Mechanistic Studies : Studies utilizing Western blotting have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

Applications in Medicinal Chemistry

Given its biological activities, this compound is being explored as a potential lead compound for drug development. Its structural features make it a valuable scaffold for designing new therapeutics targeting:

- Cancer

- Infectious diseases

- Inflammatory disorders

Q & A

Q. Assay Conditions :

- In vitro : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases).

- Docking Studies : Molecular dynamics simulations to predict binding affinities .

- Validation : Cross-reference with analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, which showed agrochemical activity .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Framework :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic centers. The nitro group typically directs substitution to the para position .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict sites for nucleophilic attack (e.g., cyano vs. trifluoromethyl regions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.